molecular formula C12H19N2O11P B117629 4-Nitrophenyl myo-inositol-1-phosphate CAS No. 142741-72-8

4-Nitrophenyl myo-inositol-1-phosphate

Cat. No. B117629
M. Wt: 398.26 g/mol
InChI Key: JMBJDMGLFDIVTK-QQTNUWJNSA-N
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Description

4-Nitrophenyl myo-inositol-1-phosphate is a derivative of myo-inositol . Myo-inositol is an important growth-promoting factor in mammalian cells and animals. It acts as a lipotropic factor and is involved as co-factors of enzymes and as messenger molecules in signal transduction . Myo-inositol deficiency can lead to intestinal lipodystrophy in animals and “inositol-less death” in some fungi .


Synthesis Analysis

The first and rate-limiting step in the biosynthesis of all myo-inositol-containing compounds is the conversion of glucose-6-phosphate to myo-inositol-1-phosphate . This reaction is catalyzed by L-myo-inositol-1-phosphate synthase (MIPS) . A new methodology has been described which allows the synthesis of myo-inositol 1-phosphate completely free of contamination by the 2-isomer .


Chemical Reactions Analysis

Myo-inositol and its phosphate derivatives are involved in various physiological functions ranging from cell wall synthesis, chromatin remodeling, signal transduction, and providing stress responses . The first reaction of Myo-inositol synthesis is the conversion of glucose to inositol 1-phosphate, which is catalyzed by MIPS and considered the rate-limiting step .


Physical And Chemical Properties Analysis

Inositols are polyols having a six-carbon ring structure where each carbon is hydroxylated . A number of these sugar-alcohol isomers are biologically active, of which myo-inositol (MI) is the most common . It constitutes a component of membrane phospholipids and mediates osmoregulation .

Scientific Research Applications

Synthesis and Assay Applications

  • 4-Nitrophenyl myo-inositol-1-phosphate (NPIP) has been synthesized as a chromogenic substrate for phosphatidylinositol-specific phospholipase C (PI-PLC) assays. An improved procedure for its synthesis was detailed by Rukavishnikov et al. (1997) in "Chemistry and Physics of Lipids" (Rukavishnikov, Zaikova, Griffith, & Keana, 1997). This synthetic process enhances the continuous spectrophotometric assay of PI-PLC.
  • Shashidhar et al. (1991) in the same journal developed a rapid, convenient, and sensitive spectrophotometric assay using synthetic racemic 4-nitrophenyl myo-inositol-1-phosphate for the phosphatidylinositol-specific phospholipase C from Bacillus cereus (Shashidhar, Volwerk, Griffith, & Keana, 1991).

Kinetic Characterization and Enzyme Studies

  • Strasser et al. (1995) studied the activation and inhibition of recombinant bovine myo-inositol monophosphatase with substrates including 4-nitrophenyl phosphate, focusing on the role of metal ions in these processes. This study, published in "The Biochemical Journal," provides insights into enzyme mechanisms involving 4-nitrophenyl substrates (Strasser, Pelton, & Ganzhorn, 1995).
  • Caselli et al. (2007) in "Biophysical Chemistry" elucidated the kinetic mechanism of Zn-dependent activity of myo-inositol-1-phosphatase using substrates like 4-nitrophenyl phosphate. This study contributes to understanding the enzyme's Zn-dependent reactions (Caselli, Casolaro, Ranaldi, Manao, Camici, & Giachetti, 2007).

Environmental and Biological Significance

  • Turner et al. (2002) discussed the presence and significance of inositol phosphates like myo-inositol hexakisphosphate in the environment, which relates to the broader family of compounds that 4-nitrophenyl myo-inositol-1-phosphate belongs to. This paper, published in "Philosophical Transactions of the Royal Society of London. Series B, Biological sciences," explores their role in the global phosphorus cycle (Turner, Paphazy, Haygarth, & McKelvie, 2002).

Genetic Studies and Plant Development

  • Nunes et al. (2006) in "Planta" used RNAi-mediated silencing of the myo-inositol-1-phosphate synthase gene in transgenic soybean, which directly relates to the synthesis pathway of compounds like 4-nitrophenyl myo-inositol-1-phosphate. This study links the gene's expression with seed development and phytate content (Nunes, Vianna, Cúneo, Amaya-Farfan, Capdeville, Rech, & Aragão, 2006).

Future Directions

Diverse uses of myo-inositol and its derivatives have been discovered in medicinal research . These compounds are used in the treatment of a variety of ailments from diabetes to cancer, and continued research in this direction promises a new future in therapeutics . In different diseases, inositols implement different strategies for therapeutic actions such as tissue-specific increase or decrease in inositol products, production of inositol phosphoglycans (IPGs), conversion of myo-inositol (MI) to D-chiro-inositol (DCI), modulation of signal transduction, regulation of reactive oxygen species (ROS) production, etc .

properties

IUPAC Name

azanium;(1S,2R,3S,4R,5S,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy-(4-nitrophenoxy)phosphoryl]oxycyclohexan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO11P.H3N/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(21,22)23-6-3-1-5(2-4-6)13(19)20;/h1-4,7-12,14-17H,(H,21,22);1H3/q-1;/p+1/t7-,8-,9+,10+,11+,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHOSGCTUVQPRG-CZVFWDMWSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2C(C(C(C(C2[O-])O)O)O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@@H]2[O-])O)O)O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N2O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162152
Record name 4-Nitrophenyl myo-inositol-1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl myo-inositol-1-phosphate

CAS RN

142741-72-8
Record name 4-Nitrophenyl myo-inositol-1-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142741728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl myo-inositol-1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
MS Shashidhar, JJ Volwerk, OH Griffith… - Chemistry and physics of …, 1991 - Elsevier
… In this analogue of phosphatidylinositol, 4-nitrophenol replaces the diacylglycerol moiety, resulting in synthetic, racemic 4-nitrophenyl myo-inositol-1-phosphate. Using this synthetic …
Number of citations: 35 www.sciencedirect.com
AV Rukavishnikov, TO Zaikova, OH Griffith… - Chemistry and physics …, 1997 - Elsevier
This paper describes an improved procedure for the synthesis of racemic myo-inositol 1-(4-nitrophenyl hydrogen phosphate) (NPIP) a useful substrate for the continuous …
Number of citations: 10 www.sciencedirect.com
DW Heinz, M Ryan, MP Smith, LH Weaver… - Biochemistry, 1996 - ACS Publications
… cereus PI-PLC utilizing the water-soluble substrate analog 4-nitrophenyl-myo-inositol 1-phosphate (M. Ryan, unpublished experiments). These three inhibition studies present a …
Number of citations: 64 pubs.acs.org
L Restaino, EW Frampton, RM Irbe, G Schabert… - Journal of food …, 1999 - Elsevier
The BCM Listeria monocytogenes detection system (LMDS) consists of a selective preenrichment broth (LMPEB), selective enrichment broth (LMSEB), selective/differential plating …
Number of citations: 83 www.sciencedirect.com
TO Zaikova, AV Rukavishnikov, GB Birrell… - Bioconjugate …, 2001 - ACS Publications
… makes use of pentaprotected inositol derivative 16 which was previously utilized for the improved synthesis of the chromogenic substrate 4-nitrophenyl myo-inositol-1-phosphate (NPIP) …
Number of citations: 47 pubs.acs.org
H Peng, V Ford, EW Frampton, L Restaino, LA Shelef… - Food …, 2001 - Elsevier
Bacillus cereus is an aerobic sporeformer commonly found in raw and processed foods. Foodborne illnesses associated with this pathogen are caused primarily by consumption of …
Number of citations: 61 www.sciencedirect.com
J Moser, B Gerstel, JEW Meyer, T Chakraborty… - Journal of molecular …, 1997 - Elsevier
… con®rmed by a colorimetric assay using 4-nitrophenyl-myo-inositol1-phosphate (NPIP), that was kindly … -speci®c phospholipase C: 4nitrophenyl myo-inositol-1-phosphate. Chem. Phys. …
Number of citations: 81 www.sciencedirect.com
KC Seo, SH Yu, SK Chung - Journal of Carbohydrate Chemistry, 2007 - Taylor & Francis

All possible optically active regioisomers of myo‐inositol mono‐ and bisphosphates were synthesized using inositol derivatives suitably protected with various …

Number of citations: 5 www.tandfonline.com
HS Hendrickson, AN Giles, SE Vos - Chemistry and physics of lipids, 1997 - Elsevier
Phosphatidylinositol-specific phospholipase C (PI-PLC) was studied with sonicated dispersions of a thiophosphate analog of phosphatidylinositol, 1,2-dimyristoyloxypropane-3-…
Number of citations: 8 www.sciencedirect.com
D Vizitiu, AG Kriste, AS Campbell… - Journal of Molecular …, 1996 - Wiley Online Library
Enzyme inhibition studies on phosphatidylinositol‐specific phospholipase C (PI‐PLC) from B. Cereus were performed in order to gain an understanding of the mechanism of the PI‐PLC …
Number of citations: 13 onlinelibrary.wiley.com

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